Product packaging for Ethyl 2,6-dichloro-4-methylnicotinate(Cat. No.:CAS No. 108130-10-5)

Ethyl 2,6-dichloro-4-methylnicotinate

Cat. No.: B598052
CAS No.: 108130-10-5
M. Wt: 234.076
InChI Key: IZRKHJUVHZLWLL-UHFFFAOYSA-N
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Description

Ethyl 2,6-dichloro-4-methylnicotinate is a substituted pyridine (B92270) derivative, a class of compounds of immense importance in organic and medicinal chemistry. researchgate.net Its structure, featuring a pyridine ring with chlorine, methyl, and ethyl ester functional groups, makes it a versatile intermediate for the synthesis of more complex molecules. The physical and chemical properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 108130-10-5 achemblock.comcalpaclab.com
Molecular Formula C₉H₉Cl₂NO₂ calpaclab.com
Molecular Weight 234.08 g/mol calpaclab.com
IUPAC Name Ethyl 2,6-dichloro-4-methylpyridine-3-carboxylate N/A

| Purity | Typically ≥95-98% | achemblock.comcalpaclab.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9Cl2NO2 B598052 Ethyl 2,6-dichloro-4-methylnicotinate CAS No. 108130-10-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,6-dichloro-4-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-3-14-9(13)7-5(2)4-6(10)12-8(7)11/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRKHJUVHZLWLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743158
Record name Ethyl 2,6-dichloro-4-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108130-10-5
Record name Ethyl 2,6-dichloro-4-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for Ethyl 2,6 Dichloro 4 Methylnicotinate

Established Synthetic Routes to Halogenated Nicotinates

The synthesis of halogenated nicotinates, including the title compound, is historically rooted in fundamental reactions that construct the pyridine (B92270) core, followed or preceded by functional group manipulations such as halogenation and esterification.

Cyclization Reactions in Pyridine Ring Formation

The construction of the core pyridine ring is a critical step in the synthesis of nicotinic acid derivatives. Two classical methods, the Hantzsch synthesis and the Guareschi-Thorpe reaction, are foundational in this regard.

The Hantzsch pyridine synthesis , first reported in 1881, is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). wikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine derivative. wikipedia.orgchemtube3d.com The driving force for the oxidation step is the formation of the stable aromatic pyridine ring. wikipedia.org While versatile, the classical Hantzsch synthesis can have drawbacks such as long reaction times and the need for harsh conditions. wikipedia.org

General Scheme of Hantzsch Pyridine Synthesis
General scheme of the Hantzsch pyridine synthesis, showing the reaction of an aldehyde, two beta-ketoesters, and ammonia to form a <a href=dihydropyridine (B1217469), which is then oxidized to a pyridine." src="httpshttps://upload.wikimedia.org/wikipedia/commons/thumb/1/1a/Hantzsch_Dihydropyridine_Synthesis_General_Scheme.png/600px-Hantzsch_Dihydropyridine_Synthesis_General_Scheme.png"/>

The Guareschi-Thorpe reaction provides another route to substituted pyridines, specifically leading to hydroxypyridines (pyridones). rsc.orgdrugfuture.com This method involves the condensation of a cyanoacetic ester with a β-dicarbonyl compound in the presence of a nitrogen source, often ammonia. drugfuture.comrsc.org Recent advancements have improved this reaction by using ammonium carbonate in an aqueous medium, which serves as both the nitrogen source and a promoter, making the process more environmentally friendly. rsc.org The resulting hydroxypyridines can then be converted to their halogenated counterparts. For instance, substituted 2,6-dihydroxypyridines can be chlorinated using reagents like phosphorus oxychloride (POCl₃) to yield 2,6-dichloropyridines. researchgate.net

Esterification and Halogenation Protocols

The introduction of the ethyl ester and the two chlorine atoms onto the pyridine backbone are key transformations. These can be achieved through well-established protocols.

Esterification of the carboxylic acid group at the 3-position is commonly achieved through Fischer esterification. This reaction involves treating the corresponding nicotinic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), and often with heating. youtube.combritannica.com The reaction is an equilibrium process where water is removed to drive the reaction towards the formation of the ethyl ester. youtube.com

Halogenation of the pyridine ring, particularly the introduction of chlorine atoms, can be a challenging step requiring specific reagents to achieve the desired regiochemistry. For the conversion of hydroxypyridine intermediates (like those from a Guareschi-Thorpe synthesis) to chloropyridines, phosphorus oxychloride (POCl₃) is a standard and effective reagent. researchgate.net For direct C-H halogenation on an existing pyridine ring, reagents like N-halosuccinimides (e.g., N-chlorosuccinimide, NCS) can be used, sometimes requiring a catalyst to control the position of halogenation. organic-chemistry.org The reaction of an alcohol with sulfuryl chloride (SO₂Cl₂) is also an effective method for producing chlorinated compounds. orgsyn.org

The sequence of these steps can be varied. One could first synthesize the substituted, halogenated nicotinic acid and then perform the esterification. Alternatively, the nicotinic acid can be esterified first, followed by the chlorination of the pyridine ring. The chosen route often depends on the stability of the intermediates and the desired regiochemical outcome.

Precursor Chemistry: Derivations from Trichlorophenol

An alternative and specific synthetic route to certain dichlorinated methyl nicotinates involves starting from a non-pyridine precursor, such as 2,4,6-trichlorophenol (B30397). A documented synthesis path shows the conversion of 2,4,6-trichlorophenol into Ethyl 4,6-dichloro-2-methyl nicotinate (B505614). ijsrst.com While the detailed mechanism involves complex molecular rearrangements, it is proposed that the phenolic ring undergoes cleavage and subsequent recyclization with a nitrogen source and other reagents to form the substituted pyridine ring structure. This approach highlights the utility of readily available chemical feedstocks in constructing complex heterocyclic molecules.

Advanced Synthetic Strategies for Ethyl 2,6-dichloro-4-methylnicotinate

Modern synthetic chemistry offers more sophisticated tools to address the challenges of selectivity and efficiency in constructing highly substituted molecules like this compound.

Chemo- and Regioselective Synthesis Approaches

Achieving the correct placement of the two chlorine atoms and the methyl group on the pyridine ring is a significant challenge of regioselectivity. Advanced methods often rely on directing group strategies or catalyst control to functionalize specific C-H bonds.

Regioselective halogenation aims to introduce halogen atoms at specific positions, avoiding the formation of undesired isomers. While traditional electrophilic aromatic substitution can lead to mixtures of products, modern catalytic methods offer a solution. organic-chemistry.org For example, palladium-catalyzed C-H halogenation using N-halosuccinimides can provide products that are complementary to those from conventional methods. organic-chemistry.org The choice of catalyst and directing group on the substrate can guide the halogen to a specific position on the aromatic ring. researchgate.net In the context of quinolines, a related nitrogen-containing heterocycle, metal-free methods using trihaloisocyanuric acid have been developed for highly regioselective remote C-H halogenation, demonstrating the potential for precise control even without transition metals. rsc.org Such principles can be applied to achieve the desired 2,6-dichloro substitution pattern on the 4-methylnicotinate core.

Modern Catalyst Systems in Nicotinate Synthesis

The evolution of catalysis has provided powerful tools for synthesizing complex molecules like substituted nicotinates with high efficiency. These include transition-metal catalysts and biocatalysts.

Transition-metal catalysis , particularly using palladium (Pd) and nickel (Ni), is instrumental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com Palladium-catalyzed cross-coupling reactions, for example, can be used to construct the substituted pyridine skeleton by coupling simpler fragments. nih.govmit.edu These catalysts can also be employed for the regioselective functionalization of the pyridine ring. organic-chemistry.org For instance, a palladium catalyst can direct the borylation of a C-H bond, with the resulting boronate ester then being converted to other functional groups. researchgate.net

Biocatalysis offers an environmentally benign alternative to traditional chemical methods. nih.gov Enzymes operate under mild conditions and often exhibit exceptional chemo-, regio-, and stereoselectivity. youtube.com For the esterification step in the synthesis of this compound, lipases such as Novozym® 435 (from Candida antarctica) can be used. nih.gov This enzymatic approach avoids the need for strong acids and high temperatures, and can be implemented in sustainable systems like continuous-flow microreactors, leading to high yields and significantly shorter reaction times compared to batch processes. nih.gov

Interactive Data Tables

Table 1: Comparison of Classical Pyridine Synthesis Reactions Data compiled from various sources describing general reaction characteristics.

FeatureHantzsch Pyridine SynthesisGuareschi-Thorpe Reaction
Components Aldehyde, 2x β-ketoester, AmmoniaCyanoacetic ester, β-dicarbonyl, Ammonia
Initial Product 1,4-DihydropyridineHydroxypyridine (Pyridone)
Key Transformation Cyclization followed by OxidationCondensation/Cyclization
Modern Variant Microwave-assisted, 'green' solvents wikipedia.orgAqueous (NH₄)₂CO₃ medium rsc.org

Table 2: Catalyst Systems in Nicotinate and Pyridine Synthesis This table summarizes various modern catalytic approaches relevant to the synthesis of the title compound and its precursors.

Catalyst SystemReaction TypeSubstrates/ReagentsKey AdvantageReference(s)
Novozym® 435 (Lipase)Enzymatic EsterificationNicotinic acid derivatives, AlcoholsGreen conditions, high yield, fast nih.gov
Palladium (Pd) ComplexesC-H HalogenationArenes, N-halosuccinimidesHigh regioselectivity organic-chemistry.org
Palladium/Nickel ComplexesCross-coupling/BorylationAllylic halides/acetates, Boron reagentsFunctional group tolerance, stereoselectivity nih.govresearchgate.net
Trifluoromethanesulfonic anhydrideDirect Pyridine SynthesisN-vinyl/N-aryl amides, π-nucleophilesSingle-step, convergent synthesis organic-chemistry.org

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles is increasingly crucial in the design of synthetic routes to minimize environmental impact. These principles focus on waste prevention, atom economy, the use of less hazardous chemicals, and energy efficiency. rsc.org In the context of synthesizing this compound, several green chemistry strategies could be envisioned.

The use of microwave-assisted synthesis, for example, has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of various pyridine derivatives. nih.govacs.org Solvent-free or the use of environmentally benign solvents is another key principle. rsc.org Research into the synthesis of pyridine-2-yl substituted ureas has demonstrated the feasibility of solvent- and halide-free C-H functionalization of pyridine N-oxides, offering a more atom-economical approach. rsc.org Furthermore, the use of solid acid catalysts in the synthesis of ethyl nicotinate can offer advantages in terms of catalyst recovery and reuse, reducing waste generation. google.compatsnap.com

Green Chemistry PrincipleApplication in Pyridine Synthesis
Waste Prevention Designing syntheses to minimize byproducts.
Atom Economy Maximizing the incorporation of all materials into the final product.
Less Hazardous Chemical Syntheses Using and generating substances with minimal toxicity. rsc.org
Safer Solvents and Auxiliaries Utilizing benign solvents or solvent-free conditions. rsc.org
Design for Energy Efficiency Employing methods like microwave irradiation to reduce energy consumption. nih.govacs.org
Use of Catalysis Preferring catalytic reagents over stoichiometric ones.

Derivatization and Chemical Transformations of this compound

The reactivity of this compound is primarily dictated by the electrophilic nature of the pyridine ring, enhanced by the two electron-withdrawing chlorine atoms, the ester functional group, and the methyl group.

Nucleophilic Substitution Reactions on the Pyridine Ring

The chlorine atoms at the 2 and 6 positions of the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom in the pyridine ring, coupled with the inductive effect of the chlorine atoms and the ester group, makes the carbon atoms attached to the chlorine atoms electrophilic. libretexts.orgpressbooks.pub Nucleophiles can attack these positions, leading to the displacement of the chloride ion.

The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The stability of this intermediate is crucial for the reaction to occur. The presence of electron-withdrawing groups ortho and para to the leaving group enhances this stability. libretexts.org In the case of this compound, both chlorine atoms are in positions activated for nucleophilic attack. A variety of nucleophiles, such as amines, alkoxides, and thiolates, can potentially be used to displace the chloro substituents, leading to a diverse range of functionalized pyridine derivatives. Studies on other 2-chloropyridines have shown that they can undergo substitution reactions with nucleophiles like glutathione, catalyzed by enzymes. researchgate.net

Ester Hydrolysis and Transesterification Reactions

The ethyl ester group of this compound can undergo hydrolysis to the corresponding carboxylic acid or transesterification to form different esters.

Ester Hydrolysis: Hydrolysis can be carried out under either acidic or basic conditions. rsc.orgresearchgate.net Acid-catalyzed hydrolysis is a reversible reaction, typically requiring an excess of water to drive the equilibrium towards the products: the carboxylic acid and ethanol. researchgate.net Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields the carboxylate salt and ethanol. masterorganicchemistry.com The resulting carboxylate can then be protonated in a separate acidic workup step to yield the free carboxylic acid. The steric hindrance around the ester group can affect the rate of hydrolysis. arkat-usa.orgresearchgate.netnih.gov

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. pearson.comorganic-chemistry.org This reaction is often an equilibrium process, and the use of a large excess of the new alcohol can shift the equilibrium towards the desired product. Various catalysts, including organocatalysts, have been developed to promote transesterification under mild conditions. organic-chemistry.org

ReactionConditionsProducts
Acid-Catalyzed Hydrolysis Dilute acid (e.g., HCl, H₂SO₄), heat2,6-dichloro-4-methylnicotinic acid and ethanol
Base-Catalyzed Hydrolysis (Saponification) Base (e.g., NaOH, KOH), heat, followed by acid workup2,6-dichloro-4-methylnicotinic acid and ethanol
Transesterification Different alcohol, acid or base catalystA different ester of 2,6-dichloro-4-methylnicotinic acid and ethanol

Modifications at the Methyl Group and Other Substituents

The methyl group at the 4-position of the pyridine ring can also be a site for chemical modification. The acidity of the benzylic hydrogens of the methyl group is increased due to the electron-withdrawing nature of the pyridine ring. pearson.com This allows for reactions such as oxidation or halogenation at the methyl group.

Strong oxidizing agents can potentially oxidize the methyl group to a carboxylic acid. libretexts.org Radical halogenation, for instance with N-bromosuccinimide (NBS), could introduce a halogen atom onto the methyl group, which can then serve as a handle for further functionalization through nucleophilic substitution reactions. libretexts.org

Formation of Polymeric Pyridines from Azaindanone Derivatives

The synthesis of pyridine-containing polymers is an active area of research due to their potential applications in materials science, including catalysis and contaminant capture. nih.govresearchgate.net These polymers are often synthesized through the polymerization of vinyl pyridine monomers. nih.gov

The query regarding the formation of polymeric pyridines from azaindanone derivatives points towards a more specialized and less common polymerization strategy. While direct evidence for the polymerization of azaindanone derivatives to form poly-pyridines is not readily found in the literature, one could speculate on potential pathways. Ring-opening polymerization (ROP) is a common method for synthesizing polymers from cyclic monomers. frontiersin.orgnih.govrsc.org If an azaindanone derivative could be designed to undergo a controlled ring-opening process that subsequently leads to the formation of a pyridine-containing repeat unit, this could represent a novel route to such polymers. However, without specific literature precedence, this remains a hypothetical pathway. The synthesis of pyridine-based polybenzimidazoles from pyridine dicarboxylic acids and tetraaminobiphenyl demonstrates the incorporation of pyridine units into polymer backbones through polycondensation reactions. benicewiczgroup.com

Spectroscopic Elucidation and Structural Analysis of Ethyl 2,6 Dichloro 4 Methylnicotinate and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for the detailed determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons and their immediate electronic environment. For Ethyl 2,6-dichloro-4-methylnicotinate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the ethyl and methyl groups attached to the pyridine (B92270) ring.

The ethyl ester group will exhibit a characteristic quartet and a triplet. The methylene (B1212753) protons (-OCH₂CH₃) are adjacent to a methyl group and will therefore be split into a quartet. The terminal methyl protons (-OCH₂CH₃) are adjacent to the methylene group and will appear as a triplet. The methyl group at the 4-position of the pyridine ring is isolated and should appear as a sharp singlet. The single proton on the pyridine ring at the 5-position is also expected to produce a singlet.

For a close analog, Ethyl 2,4-dichloro-6-methylpyridine-3-carboxylate , the structural similarity allows for a comparison of expected chemical shifts. While specific data for the title compound is not available, the analysis of related structures provides a reliable framework for predicting its ¹H NMR spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Functional Group Predicted Chemical Shift (ppm) Multiplicity
-CH₃ (ring) ~2.4 Singlet
-OCH₂CH₃ ~4.4 Quartet
-OCH₂CH₃ ~1.4 Triplet

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides a count of the number of non-equivalent carbon atoms in a molecule and information about their chemical environment. For this compound, nine distinct carbon signals are expected.

The carbonyl carbon of the ester group will appear at the most downfield position (typically 160-170 ppm). The carbons of the pyridine ring will resonate in the aromatic region (120-160 ppm), with the carbons bearing chloro substituents appearing at a higher chemical shift. The carbons of the ethyl group and the methyl group will be found in the upfield region of the spectrum. General principles suggest that sp² hybridized carbons appear at a lower field than sp³ hybridized carbons. ijsrst.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C=O ~164
C2 (Pyridine) ~152
C6 (Pyridine) ~150
C4 (Pyridine) ~148
C3 (Pyridine) ~125
C5 (Pyridine) ~120
-OCH₂CH₃ ~62
-CH₃ (ring) ~20

Two-Dimensional NMR Techniques (e.g., ¹H-¹H NOESY)

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (¹H-¹H NOESY), are instrumental in determining the spatial proximity of protons within a molecule. For this compound, a NOESY experiment would be expected to show correlations between the protons of the methyl group at the 4-position and the proton at the 5-position of the pyridine ring. Additionally, correlations would be anticipated between the methylene protons of the ethyl group and the nearby ring proton. This information is crucial for the unambiguous assignment of the regiochemistry of the substituents on the pyridine ring.

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy, encompassing Fourier Transform-Infrared (FT-IR) and Fourier Transform-Raman (FT-Raman) techniques, provides valuable information about the functional groups and molecular vibrations within a compound.

Fourier Transform-Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The FT-IR spectrum of this compound is predicted to show several characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the ester group is expected around 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester will likely appear in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions. Aromatic C=C and C=N stretching vibrations from the pyridine ring would be observed in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibrations are typically found in the 600-800 cm⁻¹ region. Aliphatic C-H stretching vibrations from the ethyl and methyl groups will be present in the 2850-3000 cm⁻¹ range.

For comparison, the FT-IR spectrum of a related compound, Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate , shows a strong C=O stretch at 1720.39 cm⁻¹ and various C-H and ring vibrations. beilstein-journals.org

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

Functional Group Predicted Frequency Range (cm⁻¹)
C-H Stretch (aliphatic) 2850-3000
C=O Stretch (ester) 1720-1740
C=C, C=N Stretch (ring) 1400-1600
C-O Stretch (ester) 1000-1300

Fourier Transform-Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound would be expected to show strong signals for the aromatic ring stretching vibrations and the C-Cl bonds. The symmetric vibrations of the molecule would be particularly prominent. While specific experimental data is unavailable for the title compound, studies on similar structures like 2,3-Dichloro-5-Trifluoromethyl pyridine have utilized FT-Raman to analyze ring vibrations.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is highly suitable for the analysis of pyridine derivatives like this compound.

In a typical LC-MS analysis of nicotinic acid esters, a reversed-phase column (like a C18 column) is often employed for separation. nih.gov The mobile phase may consist of an organic solvent such as acetonitrile (B52724) and an aqueous solution containing an additive like formic acid to facilitate protonation. nih.gov Detection is commonly achieved using positive electrospray ionization (ESI), which would generate the protonated molecule [M+H]⁺. For this compound (molecular weight 234.08 g/mol for its close analog ethyl 2,6-dichloronicotinate), the expected [M+H]⁺ ion would have a mass-to-charge ratio (m/z) of approximately 236, considering the isotopic pattern of the two chlorine atoms. sigmaaldrich.comlibretexts.org

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ precursor ion would provide valuable structural information. The fragmentation of esters often involves the formation of an acylium ion (R-CO⁺) through the cleavage of the C-O bond of the ester group. uni.lu For this compound, key fragmentation pathways would likely include:

Loss of an ethoxy radical (•OCH2CH3) leading to a prominent acylium ion.

Loss of ethylene (B1197577) (C2H4) via a McLafferty rearrangement, if sterically feasible.

Sequential loss of chlorine atoms from the pyridine ring.

The analysis of related pyridine-carboxylate derivatives has demonstrated that derivatization can significantly enhance ESI response. nih.gov While the target compound itself is an ester, this principle highlights the tunable nature of LC-MS analysis for this class of compounds. Predicted collision cross section (CCS) values, which relate to the ion's shape and size, can also aid in identification. For the closely related analog, ethyl 2,6-dichloronicotinate, a predicted CCS value for the [M+H]⁺ adduct has been calculated. coresta.org

Table 1: Predicted LC-MS Data for this compound Analogs This table contains predicted data for a close analog, ethyl 2,6-dichloronicotinate, as specific experimental data for the target compound is not readily available.

AnalyteAdductPredicted m/zPredicted CCS (Ų)
Ethyl 2,6-dichloronicotinate[M+H]⁺219.99266138.3
Ethyl 2,6-dichloronicotinate[M+Na]⁺241.97460149.1
Ethyl 2,6-dichloronicotinate[M-H]⁻217.97810140.5
Data sourced from PubChem predictions for Ethyl 2,6-dichloronicotinate. coresta.org

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography (UPLC-MS) operates on the same principles as LC-MS but utilizes columns with smaller particle sizes (<2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times. researchgate.net A UPLC-MS method for this compound would offer a high-throughput option for its quantification and identification. researchgate.net

The development of a UPLC-MS method would involve optimizing parameters similar to LC-MS, such as the mobile phase composition and gradient, but with total run times that could be under ten minutes. researchgate.net The enhanced separation efficiency of UPLC can be particularly advantageous when analyzing the compound in complex matrices, minimizing potential interference from other components.

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy investigates the transitions between electronic energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from electronic transitions within the substituted pyridine ring and the carbonyl group. The key transitions are the π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. uni.lu

The pyridine ring itself exhibits π → π* transitions. The presence of the ester group (a carbonyl-containing group) introduces an n → π* transition associated with the non-bonding electrons of the carbonyl oxygen. Carboxylic acid derivatives typically show an n→π* absorption. uni.lu The substituents on the pyridine ring—two chloro groups and a methyl group—will influence the exact wavelength of maximum absorbance (λmax) through their electronic effects. The chlorine atoms, being electronegative, can cause a hypsochromic (blue) shift, while the methyl group may have a slight bathochromic (red) shift effect.

Table 2: Expected UV-Vis Absorption Data for this compound This table presents hypothetical, but chemically reasonable, absorption maxima based on the known spectroscopy of related pyridine and carbonyl compounds.

Transition TypeExpected λmax Range (nm)Associated Chromophore
π → π200 - 280Dichloromethylpyridine Ring
n → π270 - 300Carbonyl Group (Ester)
Data based on general principles of UV-Vis spectroscopy for carbonyl compounds and pyridine derivatives. uni.lunih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of structural information.

The analysis would yield precise bond lengths, bond angles, and torsion angles within the molecule. This data would confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state, including the planarity of the pyridine ring and the orientation of the ethyl ester group relative to the ring. For instance, in the crystal structure of a complex ethyl acetate (B1210297) derivative, the central dihydropyridine (B1217469) ring was found to adopt a flattened-boat conformation.

Table 3: Illustrative Crystal Structure Data Parameters for a Nicotinate (B505614) Derivative This table provides an example of the crystallographic data that would be obtained for this compound. The values are for illustrative purposes as specific data for the target compound is not available.

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5
b (Å)11.5
c (Å)14.0
α (°)90
β (°)95.0
γ (°)90
Volume (ų)1200
Z (Molecules per unit cell)4
Data is illustrative of typical parameters obtained in X-ray crystallography studies of organic molecules.

Computational Chemistry and Theoretical Studies of Ethyl 2,6 Dichloro 4 Methylnicotinate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting the electronic structure and properties of molecules. DFT methods have become a standard tool for accurately computing the geometric and vibrational characteristics of chemical systems. researchgate.net

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule are calculated.

For Ethyl 2,6-dichloro-4-methylnicotinate, the key geometric parameters would include the lengths of the bonds within the pyridine (B92270) ring, the C-Cl bonds, and the bonds of the ethyl ester and methyl groups. The planarity of the pyridine ring and the orientation of the substituents are defined by the bond and dihedral angles. While specific experimental data for this molecule is not available, theoretical calculations provide these fundamental structural details.

Table 1: Illustrative Optimized Geometric Parameters for this compound Note: The following data are representative values for similar substituted pyridine structures and are intended for illustrative purposes.

ParameterBond/AtomsValue (Å or Degrees)
Bond Lengths C-Cl~1.74 Å
C=N (ring)~1.34 Å
C-C (ring)~1.39 Å
C-C (ester)~1.51 Å
C=O (ester)~1.21 Å
C-O (ester)~1.35 Å
Bond Angles Cl-C-C~118°
C-N-C (ring)~117°
O=C-O (ester)~125°
Dihedral Angle C(ring)-C(ring)-C(ester)=O~0° or ~180° (indicating planarity)

Theoretical vibrational analysis predicts the frequencies of molecular vibrations, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. nih.gov By calculating the vibrational modes, each band in an experimental spectrum can be assigned to a specific motion of the atoms, such as stretching, bending, or twisting. This correlation helps to confirm the molecular structure. nih.gov

For this compound, characteristic vibrations would include the stretching of the C-Cl bonds, various modes of the pyridine ring, and the stretching vibrations of the carbonyl (C=O) group in the ester. DFT calculations can simulate the IR and Raman spectra, providing a valuable comparison to experimental data. nih.gov

Table 2: Illustrative Theoretical Vibrational Frequencies for Key Functional Groups Note: These are typical frequency ranges for the specified functional groups.

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
C-H (methyl)Symmetric/Asymmetric Stretching2900 - 3050
C=O (ester)Stretching1700 - 1750
C=N / C=C (pyridine ring)Ring Stretching1450 - 1650 scirp.org
C-O (ester)Stretching1000 - 1300
C-ClStretching550 - 850 scirp.org

Molecular Orbital Analysis

The electronic behavior of a molecule is governed by its molecular orbitals. Analysis of these orbitals, particularly the frontier orbitals, provides deep insights into chemical reactivity and electronic transitions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This energy gap is also related to the charge transfer possibilities within the molecule. For this compound, the electron-withdrawing chlorine atoms and the ester group, along with the π-system of the pyridine ring, would significantly influence the energies of the HOMO and LUMO. The HOMO is expected to be localized on the pyridine ring, while the LUMO may be distributed over the ring and the electron-withdrawing substituents.

Table 3: Illustrative Frontier Molecular Orbital Properties Note: These values are for exemplary purposes to illustrate the concept.

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.5 eV
HOMO-LUMO Energy Gap (ΔE)5.0 eV

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, describing it in terms of localized bonds and lone pairs. uni-muenchen.de This method is used to study intramolecular interactions, such as electron delocalization and hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu

The stabilization energy (E(2)) associated with the interaction between a donor NBO and an acceptor NBO quantifies the strength of the delocalization. wisc.edu In this compound, significant interactions would be expected between the lone pairs on the nitrogen and oxygen atoms and the antibonding orbitals (π*) of the pyridine ring and carbonyl group. Hyperconjugative interactions involving the C-H and C-C sigma bonds with adjacent antibonding orbitals also contribute to the molecule's stability.

Table 4: Illustrative NBO Analysis - Significant Donor-Acceptor Interactions Note: This table presents hypothetical interactions and stabilization energies.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP (N)π(C=C)~20-30Lone Pair Delocalization
LP (O, ester)π(C=O)~15-25Resonance Stabilization
π(C=C)π(C=N)~10-20π-electron Delocalization
σ(C-H)π(C=C)~1-5Hyperconjugation

Electrostatic Potential Mapping (MEP) for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electron-rich and electron-poor regions of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, providing a guide to where a molecule is likely to undergo electrophilic or nucleophilic attack. uni-muenchen.de

The MEP map is color-coded: red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values. wolfram.com

For this compound, the MEP map would likely show negative potential (red) around the electronegative nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group, identifying these as primary sites for electrophilic attack. The regions around the hydrogen atoms and potentially the carbon atoms attached to the chlorine atoms would exhibit positive potential (blue), indicating them as sites for nucleophilic attack. The chlorine atoms themselves can exhibit dual character, with a region of positive potential (a σ-hole) along the C-Cl bond axis, making them potential halogen bond donors. researchgate.netrsc.org

Solvent Effects Modeling (e.g., IEFPCM Model) on Spectroscopic Properties

The spectroscopic properties of a molecule, such as its UV-Vis absorption spectrum, can be significantly influenced by its environment. Solvent effects are a critical consideration in computational chemistry for accurately predicting these properties. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a widely used and robust method for modeling these interactions.

In this model, the solute molecule (this compound) is placed within a cavity in a continuous dielectric medium that represents the solvent. The electronic distribution of the solute polarizes the solvent, which in turn creates a reaction field that interacts with the solute. This mutual polarization is calculated self-consistently, providing a more accurate representation of the molecule's electronic structure and properties in solution compared to gas-phase calculations.

A theoretical study would involve optimizing the geometry of this compound in the gas phase and then in various solvents of differing polarities (e.g., a non-polar solvent like Toluene, a polar aprotic solvent like Dimethyl Sulfoxide, and a polar protic solvent like Ethanol). Time-Dependent Density Functional Theory (TD-DFT) calculations would then be performed using the IEFPCM model to predict the electronic absorption spectra in each solvent.

The expected outcome of such a study would be a shift in the calculated maximum absorption wavelength (λmax) as the solvent polarity changes. This phenomenon, known as solvatochromism, can provide insights into the nature of the electronic transitions. For instance, a bathochromic (red) shift with increasing solvent polarity would suggest that the excited state is more polar than the ground state. Conversely, a hypsochromic (blue) shift would indicate a more polar ground state.

Table 1: Hypothetical Solvent Effects on the Maximum Absorption Wavelength (λmax) of this compound

SolventDielectric Constant (ε)Calculated λmax (nm)
Gas Phase1.0Value
Toluene2.38Value
Dimethyl Sulfoxide (DMSO)46.7Value
Ethanol (B145695)24.5Value
Note: The values in this table are hypothetical and would need to be determined by actual quantum chemical calculations.

Non-linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational methods are invaluable for predicting the NLO properties of molecules, thereby guiding the synthesis of new materials. The key parameters that determine a molecule's NLO response are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

These properties can be calculated for this compound using DFT methods. The calculations would involve applying an external electric field and determining the response of the molecule's electron density. The first-order hyperpolarizability (β) is a tensor quantity, but often the magnitude of the total hyperpolarizability (βtot) is reported as a key indicator of NLO activity.

A high βtot value is indicative of a significant NLO response. The presence of electron-donating (the ethyl ester and methyl groups) and electron-withdrawing (the chloro groups and the nitrogen atom in the pyridine ring) substituents on the aromatic ring of this compound suggests that it may possess notable NLO properties due to intramolecular charge transfer.

Table 2: Predicted Non-linear Optical Properties of this compound

PropertySymbolPredicted Value (a.u.)
Dipole MomentμValue
Linear PolarizabilityαValue
First-Order HyperpolarizabilityβtotValue
Note: The values in this table are hypothetical and would be calculated using quantum chemical software.

Fukui Functions for Identification of Reactive Sites

Fukui functions are a central concept in conceptual DFT and are used to identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. These functions are derived from the change in electron density with respect to a change in the number of electrons.

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (attack by an electron donor). This function indicates the sites where an additional electron is most likely to be accommodated.

f-(r): for electrophilic attack (attack by an electron acceptor). This function highlights the sites from which an electron is most easily removed.

f0(r): for radical attack.

These functions can be calculated for each atom in this compound. The atom with the highest value of f+(r) will be the most susceptible to nucleophilic attack, while the atom with the highest value of f-(r) will be the preferred site for electrophilic attack.

For this compound, it is expected that the carbon atoms attached to the electronegative chlorine and oxygen atoms, as well as the nitrogen-containing aromatic ring, would be key reactive sites. A detailed analysis of the Fukui functions would provide a quantitative measure of the reactivity of each atomic site.

Table 3: Hypothetical Fukui Function Analysis for Selected Atoms of this compound

Atomf+(r) (Nucleophilic Attack)f-(r) (Electrophilic Attack)
C2 (attached to Cl)ValueValue
C4 (attached to methyl)ValueValue
C6 (attached to Cl)ValueValue
N1 (in ring)ValueValue
C=O (carbonyl carbon)ValueValue
Note: This table presents a simplified, hypothetical analysis. A full study would include all atoms and provide numerical values.

Pharmacological and Biological Investigations of Ethyl 2,6 Dichloro 4 Methylnicotinate and Its Derivatives

Anti-inflammatory Potency and Mechanisms of Action

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Pathological inflammation is associated with a range of diseases, driven by inflammatory mediators like prostaglandins (B1171923) and cytokines. The therapeutic potential of chemical compounds is often assessed by their ability to modulate these pathways.

While direct studies on the anti-inflammatory activity of Ethyl 2,6-dichloro-4-methylnicotinate are not extensively detailed in the available literature, the evaluation of related chemical structures provides insight into potential mechanisms. The anti-inflammatory activity of novel compounds is typically determined through in vitro and in vivo assays. For instance, the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are crucial for prostaglandin (B15479496) synthesis, is a common measure of anti-inflammatory potential. mdpi.com One study on a synthesized pivalate-based Michael product demonstrated significant anti-COX-1 activity with an IC₅₀ value of 314 µg/mL. mdpi.com Another common in vivo model is the carrageenan-induced paw edema test in rodents, where a reduction in swelling indicates anti-inflammatory effects. mdpi.comresearchgate.net The mechanisms often involve the suppression of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), which play pivotal roles in the inflammatory cascade. mdpi.com

Antimicrobial and Antibacterial Efficacy Studies

The rise of antimicrobial resistance has spurred the search for new antibacterial agents that are effective against both Gram-positive and Gram-negative bacteria. mdpi.com Derivatives of nicotinic acid and related heterocyclic structures have been a subject of interest in this field.

A validated and promising target for antibacterial drug discovery is the bacterial fatty acid synthesis (FASII) pathway, which is essential for building bacterial cell membranes and is distinct from the mammalian type I fatty acid synthase (FASI). nih.gov The enzyme enoyl-acyl carrier protein reductase (FabI) is a key component of the FASII elongation cycle. nih.gov Its inhibition disrupts the production of necessary fatty acids, leading to bacterial death.

The significance of FabI as a target was highlighted by the action of well-known agents like triclosan. nih.gov This has fueled the development of novel FabI inhibitors. Research has led to the identification of compounds, such as 2,9-disubstituted 1,2,3,4-tetrahydropyrido[3,4-b]indoles, as potent inhibitors of the Staphylococcus aureus FabI enzyme, demonstrating the potential of heterocyclic scaffolds in this arena. nih.gov

The efficacy of novel antibacterial compounds is measured by their minimum inhibitory concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium. Studies on derivatives of nicotinic acid have shown activity against a spectrum of bacteria. For example, a series of N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates demonstrated moderate to significant antibacterial activity. The MIC values for these compounds were generally lower against Gram-negative bacteria like Escherichia coli and Shigella dysenteriae compared to Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. researchgate.net

Table 1: Minimum Inhibitory Concentration (MIC) of N-nicotinoyl Derivatives Against Various Bacteria researchgate.net

Bacterial StrainTypeMIC Range (µg/mL)
Escherichia coliGram-negative0.19 - 0.37
Shigella dysenteriaeGram-negative0.17 - 0.37
Staphylococcus aureusGram-positive1.9 - 3.5
Bacillus subtilisGram-positive2.0 - 3.1

Antitumor and Cytotoxic Activity Evaluation

A cornerstone of cancer therapy is the targeting of cellular processes essential for the proliferation and survival of cancer cells. Microtubules, key components of the cytoskeleton, are a major target for anticancer drugs due to their critical role in mitosis. nih.gov

Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers. nih.govnih.gov Their constant assembly (polymerization) and disassembly (depolymerization) are vital for cell division, specifically the formation of the mitotic spindle. Agents that interfere with microtubule dynamics can induce cell cycle arrest, typically in the G2/M phase, and trigger apoptosis (programmed cell death). nih.govmdpi.com

One of the key drug-binding locations on tubulin is the colchicine (B1669291) binding site, located at the interface between the α- and β-tubulin subunits. nih.govnih.gov Inhibitors that bind to this site, known as Colchicine Binding Site Inhibitors (CBSIs), prevent the polymerization of tubulin. nih.govmdpi.com They function by binding to the tubulin dimer and inducing a conformational change that results in a curved structure, which is incompatible with incorporation into the straight microtubule lattice. mdpi.com This destabilizes the entire microtubule structure, leading to its disassembly. nih.gov

Derivatives based on quinoline (B57606) and pyridine (B92270) scaffolds have been identified as potent tubulin polymerization inhibitors that interact with the colchicine site. nih.gov For example, through structural optimization of a 2-aryl-4-amide-quinoline derivative, an analogue was developed that showed significant tubulin polymerization inhibitory activity. nih.gov

The cytotoxic (cell-killing) activity of potential anticancer compounds is evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) value represents the concentration of a drug that is required for 50% inhibition of cell growth. Lower IC₅₀ values indicate greater potency.

Research into derivatives of related heterocyclic structures has yielded compounds with potent cytotoxic activity. For instance, a series of amides based on a trimethoxyphenyl (TMP) moiety, which is known to interact with the colchicine binding site, showed remarkable cytotoxic activity against the HepG2 (liver cancer) cell line. nih.gov Similarly, an optimized 2-aryl-4-amide-quinoline derivative, E27, was effective against multiple cell lines, including A549 (lung cancer), KB (oral cancer), and DU145 (prostate cancer). nih.gov

Table 2: Cytotoxic Activity (IC₅₀) of Representative Derivatives Against Human Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Source
Amide Derivative 6a HepG2 (Liver)0.65 nih.gov
Amide Derivative 6b HepG2 (Liver)0.92 nih.gov
Quinoline Analogue E27 A549 (Lung)7.81 nih.gov
Quinoline Analogue E27 KB (Oral)10.36 nih.gov
Quinoline Analogue E27 DU145 (Prostate)9.52 nih.gov

P2Y12 Receptor Antagonist Research in Antithrombotic Therapy

The P2Y12 receptor is a critical target in the development of antiplatelet therapies for preventing and treating arterial thrombosis. nih.govresearchgate.netnih.gov Research has focused on modifying the core structure of nicotinic acid derivatives to create potent and selective P2Y12 receptor antagonists. nih.govnih.gov One notable area of investigation involves the optimization of compounds based on the scaffold of AZD1283, a known P2Y12 antagonist that advanced to human clinical trials. nih.govresearchgate.net Derivatives of ethyl 6-aminonicotinate acyl sulfonamides have been synthesized and evaluated for their potential as antithrombotic agents. researchgate.net These efforts aim to develop orally bioavailable, reversible P2Y12 inhibitors with improved efficacy and safety profiles compared to existing treatments. researchgate.net

Structure-Activity Relationships in Platelet Aggregation Inhibition

The exploration of structure-activity relationships (SAR) has been pivotal in guiding the design of novel P2Y12 antagonists. Systematic modifications of the ethyl nicotinate (B505614) scaffold have yielded significant insights into the chemical features required for potent inhibition of platelet aggregation.

Key findings from these studies include:

Sulfonamide Group: Shifting from a 5-chlorothienyl to a benzyl (B1604629) sulfonamide group significantly enhanced the potency of ethyl 6-aminonicotinate derivatives. researchgate.net

Piperidine (B6355638) vs. Azetidine (B1206935): A comparative analysis of piperidine and azetidine rings revealed differences in in vivo pharmacokinetic parameters. In dog models, azetidine-containing compounds showed a tenfold higher clearance than their matched-pair piperidine counterparts. researchgate.net

Cyclization and Metabolic Stability: To address the low metabolic stability of the ester group in compounds like AZD1283, researchers designed novel bicyclic pyridine derivatives. nih.govresearchgate.net Cyclizing the ester substituent on the pyridine ring to an ortho-methyl group resulted in lactone analogues with markedly improved metabolic stability. nih.gov

Substituents on the Piperidinyl Moiety: The addition of a 4-methyl substituent to the piperidinyl moiety further enhanced metabolic stability, leading to the identification of promising drug candidates. nih.gov

Table 1: Impact of Structural Modifications on P2Y12 Antagonist Activity

Compound Series Structural Modification Observed Effect on Activity/Properties Reference
Ethyl 6-aminonicotinate Acyl Sulfonamides Shift from 5-chlorothienyl to benzyl sulfonamide Significantly increased potency in platelet count assay. researchgate.net
AZD1283 Analogues Introduction of an azetidine ring (vs. piperidine) 10-fold higher clearance in vivo (dog model). researchgate.net
AZD1283 Analogues Cyclization of the ester substituent to form a lactone Significantly enhanced metabolic stability. nih.gov

Therapeutic Index and Selectivity Considerations

A crucial aspect of developing new antithrombotic agents is achieving a wide therapeutic index, which represents a favorable balance between the desired antithrombotic effect and the primary adverse effect of bleeding. researchgate.netnih.gov

For the ethyl 6-aminonicotinate acyl sulfonamide series, preclinical studies in a modified Folt's model in dogs demonstrated a clear separation between anti-thrombotic efficacy and bleeding risk. researchgate.net For instance, the piperidine compound 3 (which became the candidate drug AZD1283) and the azetidine compound 13 both showed a therapeutic index of ≥10. researchgate.net This was determined by comparing the dose required for antithrombotic efficacy (ED50) with the dose that caused a significant (more than threefold) increase in bleeding time. researchgate.net

Selectivity is another key parameter. The development of antagonists that are highly selective for the P2Y12 receptor over other P2 receptor subtypes is a primary goal. nih.gov Research on adenosine (B11128) triphosphate (ATP) analogues led to the identification of compounds with over 1000-fold selectivity for the P2T (now known as P2Y12) receptor, establishing a benchmark for selectivity in the field. nih.gov The development of AZD1283 and other candidates like SAR216471 has continued this focus on creating highly selective, reversible P2Y12 inhibitors. researchgate.net

Enzyme Inhibition and Receptor Modulation Studies

Beyond the P2Y12 receptor, the broader chemical scaffold of substituted nicotinates has been investigated for its potential to modulate other biological targets, including enzymes.

Enhancer of Zeste Homolog 2 (EZH2) Inhibition: Research into EZH2 inhibitors has utilized related pyridine structures. acs.org Structure-activity relationship studies revealed that specific substitutions are critical for potent EZH2 inhibition. For example, removing a methyl group from a methoxy (B1213986) substituent led to a significant loss of inhibitory activity. acs.org This suggests that new chemical entities must occupy a similar spatial region to exhibit potent EZH2 inhibition. acs.org

Biotin (B1667282) Carboxylase Inhibition: A compound with a related chemical structure, Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1), has been identified as an inhibitor of biotin carboxylase (BC), an essential enzyme in fatty acid synthesis in bacteria. semanticscholar.org This compound has demonstrated antibacterial properties against pathogens like Pseudomonas aeruginosa and Escherichia coli. semanticscholar.org SABA1 inhibits the enzyme through an atypical mechanism, binding to the biotin site in the presence of ADP, which presents a potential new class of antibiotics. semanticscholar.org

Development of Novel Drug Candidates and Preclinical Studies

The optimization of ethyl nicotinate derivatives has led to the identification of several promising preclinical drug candidates for antithrombotic therapy. The development of AZD1283 is a key example; based on its potent antithrombotic effects and favorable therapeutic index in preclinical models, it was advanced into human clinical trials. researchgate.net However, its development was halted due to issues with poor absorption and the metabolic instability of its ester group. researchgate.net

This setback spurred further research, leading to next-generation compounds with improved properties. nih.gov The synthesis of lactone analogues of AZD1283 successfully addressed the metabolic instability, and the addition of a 4-methyl group to the piperidinyl moiety yielded compound 58l . nih.gov This compound demonstrated potent inhibition of platelet aggregation in vitro and significant antithrombotic efficacy in a rat ferric chloride model. nih.gov Furthermore, compound 58l showed a superior safety profile compared to clopidogrel (B1663587) in a rat tail-bleeding model, supporting its evaluation as a promising future drug candidate. nih.gov

Table 2: List of Mentioned Chemical Compounds

Compound Name CAS Number
This compound Not specified in sources
Ethyl 2,4-dichloro-6-methylnicotinate 86129-63-7
Ethyl 4,6-dichloro-2-methylnicotinate 686279-09-4
Methyl 4,6-dichloro-2-methylnicotinate 1196073-28-5
Ethyl 4,6-dichloro-5-methylnicotinate 252552-10-6
Ethyl 2,4-dichloronicotinate 62022-04-2
Ethyl 4-chloro-6-methylnicotinate Not specified in sources
Ethyl 6-chloro-4-methylnicotinate 57591-95-4
AZD1283 Not specified in sources
SAR216471 Not specified in sources
Clopidogrel Not specified in sources
Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1) Not specified in sources

Agrochemical Research and Development Utilizing Ethyl 2,6 Dichloro 4 Methylnicotinate Derivatives

Applications as Intermediates for Insecticides

No research was identified that demonstrates the conversion of Ethyl 2,6-dichloro-4-methylnicotinate into insecticidal compounds.

Role in the Synthesis of Fungicides

There is no available literature detailing the use of this compound as a precursor for the synthesis of fungicidal agents.

Contribution to Herbicide Development

While related chlorinated pyridine (B92270) compounds are known intermediates in herbicide synthesis (e.g., for fluroxypyr), no specific pathways starting from this compound have been documented in the public domain.

Structure-Activity Relationships in Agrochemical Efficacy

As there are no documented agrochemical applications for derivatives of this compound, no structure-activity relationship studies have been performed or published.

Table of Mentioned Compounds

Ethyl 2,6 Dichloro 4 Methylnicotinate As a Versatile Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Role in Pharmaceutical Research and Drug Discovery

The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, appearing in the structure of thousands of existing and potential drug candidates. nih.gov Its ability to engage in hydrogen bonding enhances the pharmacokinetic properties of drug molecules. nih.gov Ethyl 2,6-dichloro-4-methylnicotinate, as a substituted pyridine, is of significant interest in this domain due to the reactivity of its chloro-substituents, which serve as handles for molecular elaboration.

The primary utility of this compound in drug discovery lies in its role as a precursor for more elaborate pyridine-containing molecules. The two chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution reactions. This allows chemists to introduce a wide variety of other functional groups, effectively using the dichlorinated pyridine core as a scaffold to build new potential therapeutic agents.

This approach is exemplified by the use of structurally similar compounds, such as ethyl 4,6-dichloronicotinate, which act as reactants in the preparation of novobiocin analogs and Hsp90 inhibitors, compounds that have been studied for their antitumor activities in human breast cancer cell lines. chemicalbook.com Likewise, related dichlorinated pyridine intermediates are crucial for synthesizing naphthyridine antibacterial agents, highlighting the importance of this class of compounds in developing new medicines. google.com The synthesis of potent inhibitors of human aspartate/asparagine-β-hydroxylase (AspH), a potential target for cancer therapy, also relies on substituted pyridine-dicarboxylates, further demonstrating the value of such building blocks. nih.gov

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, involving the synthesis and biological testing of a series of related compounds (analogs) to determine how specific structural features influence their biological activity. This compound is an ideal starting material for such studies.

The differential reactivity of the chlorine atoms at the 2- and 6-positions allows for the systematic and selective introduction of a diverse array of substituents. By creating a library of analogs where these positions are varied, medicinal chemists can probe the specific interactions between the molecule and its biological target (e.g., an enzyme or receptor). This iterative process of synthesis and testing helps to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound, ultimately guiding the design of more effective drug candidates. nih.gov

Applications in Fine Chemical Manufacturing

Beyond the pharmaceutical industry, this compound is a valuable intermediate in the broader fine chemical sector. Fine chemicals are pure, single substances produced in limited quantities for specialized applications. The same chemical reactivity that makes this compound useful in drug discovery also applies to the synthesis of other high-value products. For instance, related dichloronicotinate esters are described as important intermediates in the production of agrochemicals and dyestuffs. chemicalbook.com Its versatile nature allows it to serve as a starting point for a wide range of chemical products where a substituted pyridine core is required.

Contributions to Materials Science

In the field of materials science, functionalized heterocyclic compounds are often used as building blocks for advanced materials. This compound is categorized as a "Material Building Block," indicating its potential for these applications. bldpharm.com The rigid, aromatic pyridine core can impart desirable thermal and electronic properties to polymers and other materials. The chlorine atoms offer reactive sites for polymerization or for grafting the molecule onto surfaces or into larger macromolecular structures. This could enable the development of new materials with tailored optical, electronic, or mechanical properties for use in fields such as organic electronics or specialty polymers.

Patent Literature Analysis on its Use as an Intermediate

An analysis of patent literature underscores the commercial and industrial importance of halogenated nicotinic acid derivatives as key intermediates. Patents frequently claim not only the final, active compounds but also the novel intermediates and synthetic routes used to produce them. This strategy protects the intellectual property associated with the manufacturing process.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.